![molecular formula C15H14ClNO4S B1592952 Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate CAS No. 914221-64-0](/img/structure/B1592952.png)

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate

説明

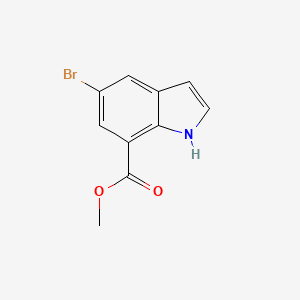

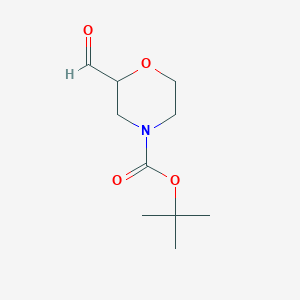

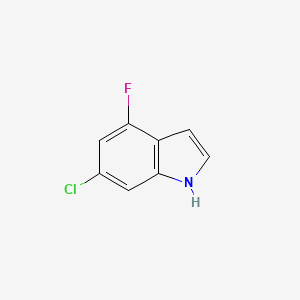

“Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate” is a chemical compound with the molecular formula C15H14ClNO4S . It has an average mass of 339.794 Da and a monoisotopic mass of 339.033203 Da .

Synthesis Analysis

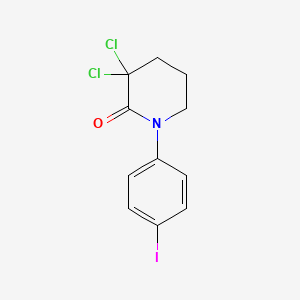

The synthesis of “Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate” involves taking 4-chloro-2-aminobenzoic acid as a raw material and subjecting it to an esterification reaction. The product is then subjected to diazotization and the Sandmeyer reaction to prepare methyl 4-chloro-2-(chlorosulfonyl)benzoate .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate” is defined by its molecular formula, C15H14ClNO4S . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate” has a predicted boiling point of 481.3±55.0 °C and a predicted density of 1.376±0.06 g/cm3 . It should be stored at 2-8°C .科学的研究の応用

Chemical Synthesis and Industrial Production

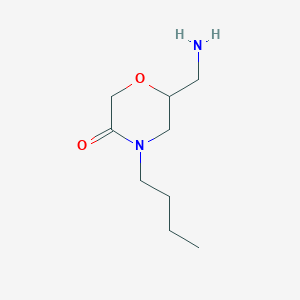

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate is an important intermediate in the synthesis of Tianeptine, an antidepressant. A study describes the synthesis process involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, achieving a total yield of 44.2%. This process is noted for its suitability for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Biological Potential and Enzyme Inhibition

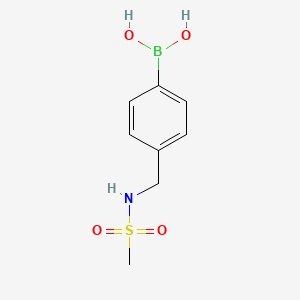

Research on sulfonamide hybrid Schiff bases of anthranilic acid, which involves the synthesis of various compounds using methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate, revealed significant biological potential. These compounds were found to inhibit AChE and BChE enzymes, with some demonstrating high inhibition rates. Molecular docking studies supported these findings, suggesting potential applications in the treatment of diseases related to enzyme dysfunction (Kausar et al., 2019).

Synthetic Utility in Organic Chemistry

This compound has been used in organic chemistry for the synthesis of various derivatives. For example, it served as a precursor in the creation of novel anion sensors with significant spectroscopic and colorimetric properties. These developments in sensor technology, particularly for F- sensing, highlight its utility in creating specialized chemical sensors (Ma et al., 2013).

Environmental and Chemical Reactions

The compound has been involved in studies examining its transformations under various chemical conditions. For instance, one study focused on the reactions of sulfamethoxazole with chlorine, which is relevant to understanding the fate of similar compounds in municipal wastewaters and affected drinking waters. This research is crucial for environmental chemistry and wastewater treatment (Dodd & Huang, 2004).

Potential in Drug Development

The molecule has shown potential in drug development. For example, its derivatives have been studied for antimicrobial properties against various pathogens, indicating its role in the development of new antibacterial agents. Computational docking studies have also been conducted to predict its efficacy and interaction with bacterial targets (Saleem et al., 2018).

Safety And Hazards

特性

IUPAC Name |

methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(12-6-4-3-5-7-12)22(19,20)14-10-11(16)8-9-13(14)15(18)21-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMBGBBQJFFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647553 | |

| Record name | Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

CAS RN |

914221-64-0 | |

| Record name | Methyl 4-chloro-2-[(methylphenylamino)sulfonyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914221-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)